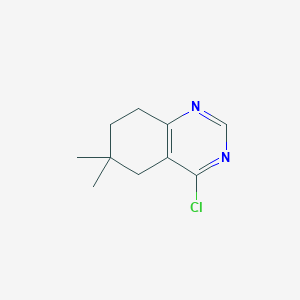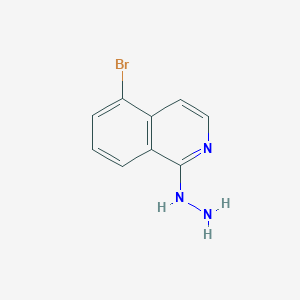
5-Bromo-1-hydrazinylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both bromine and hydrazine functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the bromination of isoquinoline using bromine in nitrobenzene, yielding 5-bromoisoquinoline . This intermediate can then be reacted with hydrazine hydrate under reflux conditions to produce 5-Bromo-1-hydrazinylisoquinoline.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity isoquinoline, bromine, and hydrazine hydrate, and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to replace the bromine atom with other groups.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazine group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield 5-phenyl-1-hydrazinoisoquinoline.
Oxidation Reactions: Oxidation of the hydrazine group can lead to the formation of azo or azoxy compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-hydrazinylisoquinoline largely depends on its interaction with biological molecules. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzymes or altering cellular pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparación Con Compuestos Similares
5-Bromoisoquinoline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
1-Hydrazinoisoquinoline:
Uniqueness: 5-Bromo-1-hydrazinylisoquinoline’s combination of bromine and hydrazine groups makes it unique in its reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar compounds .
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
(5-bromoisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13) |
Clave InChI |
ALLCCIJVYTYISB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2NN)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


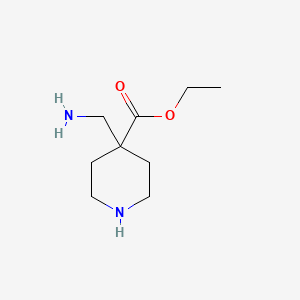
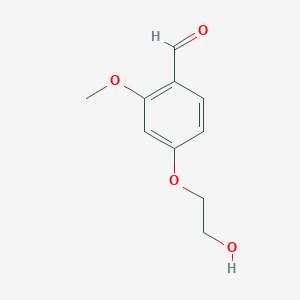
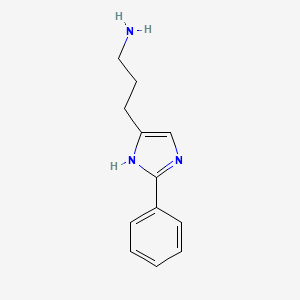
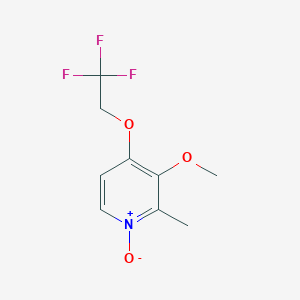
![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl trifluoromethanesulfonate](/img/structure/B8758031.png)
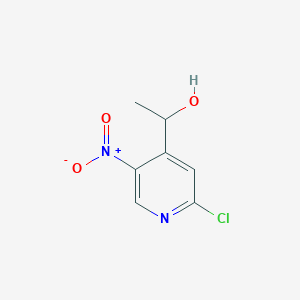
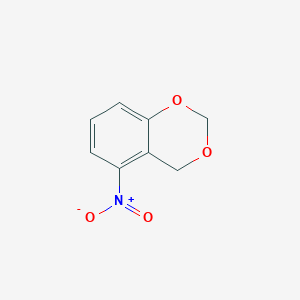
![Benzoic acid, 4-nitro-2-[(trifluoroacetyl)amino]-](/img/structure/B8758050.png)
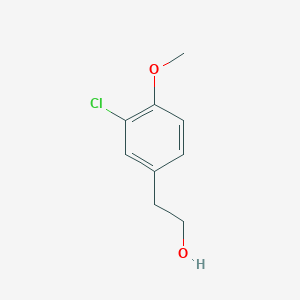
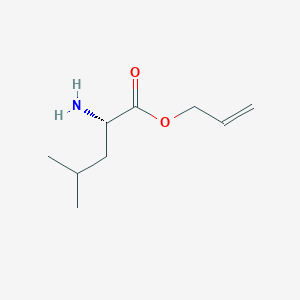
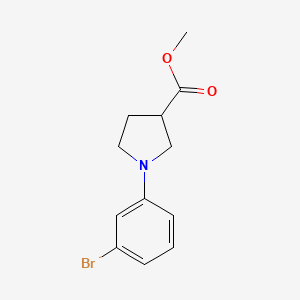
![3-(1H-indol-3-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B8758071.png)
![1-Acetyl-5-amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8758086.png)
